molecular formula C10H11ClN4 B13484353 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline

3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline

Cat. No.: B13484353
M. Wt: 222.67 g/mol
InChI Key: SZBVEOXUVIPKLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features a chloro-substituted aniline ring attached to a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline typically involves the reaction of 3-chloroaniline with 1,3-dimethyl-1H-1,2,4-triazole under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the chloro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Hydroxy or alkoxy derivatives.

Scientific Research Applications

3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. The triazole moiety can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-(1,2,4-triazol-5-yl)aniline
  • 4-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)aniline
  • 3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-3-yl)aniline

Uniqueness

3-Chloro-4-(1,3-dimethyl-1h-1,2,4-triazol-5-yl)aniline is unique due to the specific positioning of the chloro and triazole groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

3-chloro-4-(2,5-dimethyl-1,2,4-triazol-3-yl)aniline

InChI

InChI=1S/C10H11ClN4/c1-6-13-10(15(2)14-6)8-4-3-7(12)5-9(8)11/h3-5H,12H2,1-2H3

InChI Key

SZBVEOXUVIPKLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C2=C(C=C(C=C2)N)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.